4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol
Description
4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a tert-butyl group at position 3 and an amino-oxolan-3-ol moiety at position 3. This compound has drawn interest in medicinal chemistry due to its structural similarity to bioactive oxazole and oxadiazole derivatives, which are prevalent in drug discovery for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-[(3-tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)9-4-10(16-13-9)12-7-5-15-6-8(7)14/h4,7-8,12,14H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJIGPRWZPQKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC2COCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol typically involves the reaction of tert-butyl-substituted oxazole with an appropriate oxolan-3-ol derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol, differing in heterocyclic core, substituents, or functional groups. Key comparisons are summarized in Table 1.
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline
- Structure: Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes the amino-oxolan-3-ol with an aniline group.
- Synthesis : Synthesized via a one-pot 1,3-dipolar cycloaddition route, highlighting the versatility of oxadiazole chemistry for functionalization .
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-L-alanine
- Structure : Incorporates an L-alanine side chain, introducing chirality and peptide-like properties.
- Properties : Molecular weight 213.234 g/mol, with a chiral center and carboxylic acid functionality, enabling integration into peptide-based drug candidates .
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic Acid
- Structure: Features a propanoic acid chain instead of the amino-oxolan-3-ol group.
- Applications : Used as a building block in medicinal chemistry for conjugating with amines or alcohols, leveraging its carboxylic acid group for covalent modifications .
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic Acid
- Commercial Use : Marketed by EOS Med Chem for drug discovery, emphasizing its role in fragment-based ligand design .
Table 1: Comparative Analysis of Structural and Functional Properties
| Compound Name | Core Heterocycle | Key Functional Groups | Molecular Weight (g/mol) | Notable Applications |
|---|---|---|---|---|
| This compound | 1,2-Oxazole | Amino-oxolan-3-ol | Not reported | Antimicrobial research |
| 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline | 1,2,4-Oxadiazole | Aniline | ~198 (estimated) | Antimicrobial agents |
| 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-L-alanine | 1,2,4-Oxadiazole | L-Alanine, carboxylic acid | 213.234 | Peptide-based drug design |
| 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic Acid | 1,2,4-Oxadiazole | Propanoic acid | 198.219 | Medicinal chemistry building block |
| 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic Acid | 1,2,4-Oxadiazole | Benzoic acid | ~235 (estimated) | Fragment-based ligand design |
Key Research Findings
Hydrogen Bonding and Crystallography
The amino-oxolan-3-ol group in this compound likely forms extensive hydrogen-bonding networks, as observed in Etter’s graph set analysis for oxazole derivatives . In contrast, oxadiazole analogs like 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-L-alanine exhibit stronger intermolecular interactions due to their carboxylic acid groups, which enhance crystal packing and stability .
Bioactivity and Drug Design
Oxadiazole derivatives dominate in commercial and research applications due to their metabolic stability and enzyme-binding affinity. For example, 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic Acid is utilized in prodrug synthesis, while L-alanine derivatives are explored for targeted delivery . The 1,2-oxazole core in the target compound may offer unique pharmacokinetic profiles warranting further investigation.
Biological Activity
The compound 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a tert-butyl group and an oxazoline ring , which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 234.30 g/mol .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL , suggesting moderate potency.
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. In cellular assays using human cancer cell lines, this compound showed dose-dependent cytotoxicity. The compound induced apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP (poly(ADP-ribose) polymerase). The IC50 values for various cancer cell lines were reported between 20 to 50 µM .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound appears to modulate the PI3K/AKT/mTOR pathway, leading to reduced cell growth and enhanced apoptotic signaling.
Case Studies
Several case studies have been published that explore the biological activity of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli , revealing significant inhibition at concentrations as low as 16 µg/mL . The study concluded that the compound could be a candidate for developing new antimicrobial agents.
-
Case Study on Cancer Cell Lines :
- In a study involving breast cancer cell lines (MCF7), treatment with this compound resulted in a 30% reduction in cell viability at a concentration of 25 µM after 48 hours. Further analysis indicated that the compound activated apoptotic pathways through mitochondrial depolarization.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
